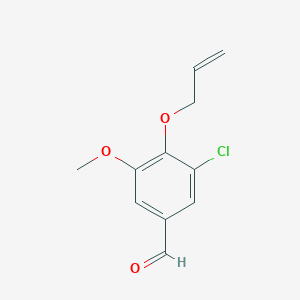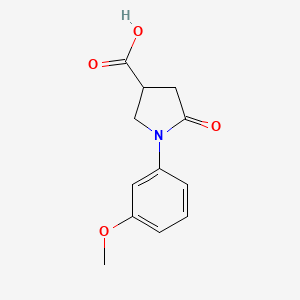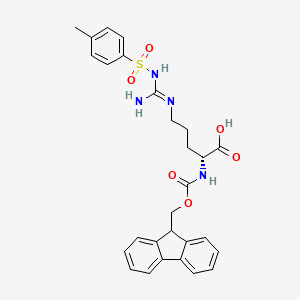
Fmoc-D-Arg(Tos)-OH
Übersicht
Beschreibung
Fmoc-D-Arg(Tos)-OH is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tosyl (Tos) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, while the tosyl group protects the side chain of arginine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Arg(Tos)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The side chain of arginine is protected by reacting it with tosyl chloride in the presence of a base such as pyridine. This forms the tosyl-protected arginine.
Fmoc Protection: The amino group of the tosyl-protected arginine is then protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Automation and continuous flow processes are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Arg(Tos)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tosyl group can be removed using strong acids like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tosyl removal.
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt) are commonly used for peptide bond formation.
Major Products Formed
Deprotected Arginine: Removal of the Fmoc and tosyl groups yields free arginine.
Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.
Wissenschaftliche Forschungsanwendungen
Fmoc-D-Arg(Tos)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the solid-phase synthesis of peptides, allowing for the construction of complex peptide sequences.
Drug Development: Peptides synthesized using this compound are investigated for their therapeutic potential in various diseases.
Biomaterials: The compound is used in the development of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.
Biological Studies: It is employed in studies of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Wirkmechanismus
The mechanism of action of Fmoc-D-Arg(Tos)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The tosyl group protects the side chain of arginine, ensuring that it remains intact during the synthesis process. Upon deprotection, the free amino and side chain groups are available for further reactions or interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Arg(Tos)-OH, this compound has a Boc-protected lysine side chain.
Fmoc-Orn(Boc)-OH: This compound features an ornithine residue with a Boc-protected side chain.
Uniqueness
This compound is unique due to the presence of the tosyl-protected arginine side chain, which provides specific protection and reactivity characteristics. This makes it particularly useful in the synthesis of peptides that require the preservation of arginine’s side chain functionality.
Eigenschaften
IUPAC Name |
(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRARHJPRLAGNT-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


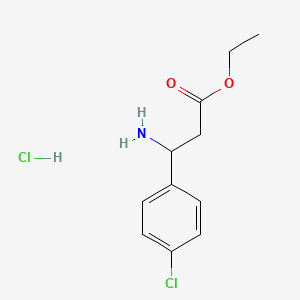
![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)
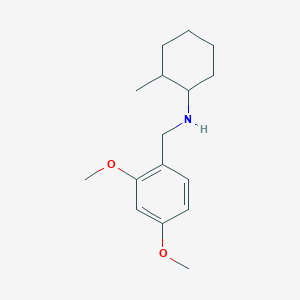
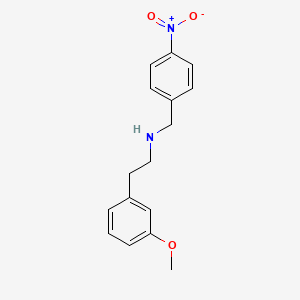
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)
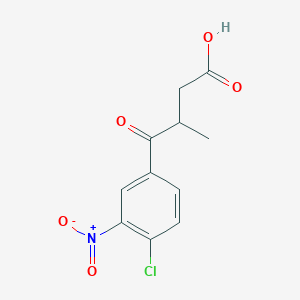
![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)
